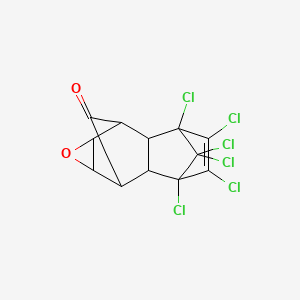

12-Ketoendrin

描述

属性

IUPAC Name |

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKTAHLUABTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951237 | |

| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28548-08-5 | |

| Record name | 12-Ketoendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Toxicological Profile

12-Ketoendrin is recognized for its significant toxicity, particularly in mammals. It is considered one of the most toxic metabolites of endrin, with an oral lethal dose (LD50) in rats ranging from 0.8 to 1.1 mg/kg body weight . The compound's toxicological profile has been extensively studied, revealing its effects on various biological systems:

- Neurological Effects : Numerous studies indicate that this compound can induce hyperexcitability and convulsions following exposure. In animal studies, it was observed that male mice exhibited signs of toxicity such as hyperexcitability when administered endrin, suggesting a potential link to this compound's effects .

- Hepatic and Renal Toxicity : The compound has also been implicated in liver and kidney damage, with studies indicating that high doses can lead to significant adverse effects on these organs .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its bioaccumulation and potential ecological effects. It is a product of endrin degradation, which has been widely used as a pesticide. The environmental implications include:

- Bioaccumulation : Due to its lipophilicity, this compound tends to accumulate in fatty tissues of organisms, posing risks to wildlife and potentially entering the human food chain .

- Ecosystem Disruption : The presence of this compound in ecosystems can disrupt local fauna, particularly species sensitive to organochlorine compounds. Studies have shown that exposure can lead to reproductive and developmental issues in various animal models .

Case Studies

- Human Poisoning Incidents : A notable case involved a 49-year-old man who ingested a lethal dose of endrin (12 g), resulting in prolonged convulsions and eventual death. This case highlighted the acute toxicity of endrin and its metabolites, including this compound .

- Occupational Exposure Studies : Research conducted on workers in pesticide manufacturing facilities revealed instances of neurological damage linked to exposure to endrin and its metabolites. These studies emphasize the need for stringent safety protocols in environments where such compounds are handled .

Table 1: Toxicity Profile of this compound

Table 2: Environmental Persistence

相似化合物的比较

Comparison with Structurally and Mechanistically Related Compounds

Structural and Functional Analogues

12-Ketoendrin belongs to the polychlorocycloalkane family, sharing structural similarities with cyclodiene insecticides (e.g., dieldrin, isobenzan) and organochlorines (e.g., lindane, heptachlor epoxide). Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Mechanistic Similarities and Differences

- GABAA Receptor Antagonism: this compound, like dieldrin and heptachlor epoxide, acts as a competitive inhibitor of the GABAA receptor, disrupting chloride ion influx and inducing neuroexcitatory effects . Scatchard analyses confirm that this compound increases the dissociation constant (Ki) of [<sup>35</sup>S]TBPS binding without altering receptor density (Bmax), indicating direct interaction with the chloride ionophore .

- Species-Specific Toxicity : this compound is a major toxic metabolite in rodents but is absent in birds (e.g., hens, pelicans) and minimally detected in cows and rabbits, highlighting interspecies metabolic differences .

Toxicity Profiles

Table 2: Acute Toxicity and Metabolic Disposition Across Species

Environmental and Biomarker Relevance

- Environmental Persistence: this compound is less environmentally persistent than endrin due to rapid metabolism in mammals.

- Biomarkers : Anti-12-hydroxyendrin glucuronide in urine and D-glucaric acid levels are sensitive biomarkers for endrin exposure, indirectly reflecting this compound formation .

Key Research Findings and Gaps

Mechanistic Insights : this compound’s convulsant activity is linked to its irreversible binding to the GABAA receptor’s hydrophobic regulatory sites, a trait shared with isobenzan but distinct from lindane’s pore-blocking mechanism .

Sex-Specific Metabolism : Male rats exhibit higher this compound production due to enhanced hepatic oxidation, correlating with greater acute toxicity compared to females .

Unresolved Questions : The absence of this compound in birds despite endrin’s lethality suggests alternate toxic pathways (e.g., direct endrin-induced mitochondrial dysfunction) .

常见问题

Q. How can researchers ensure reproducibility in this compound studies given its instability in biological matrices?

- Methodology : Implement strict sample storage protocols (−80°C for long-term preservation) and avoid freeze-thaw cycles. Publish detailed SOPs for extraction and analysis, including internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects . Collaborative inter-laboratory trials can validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。